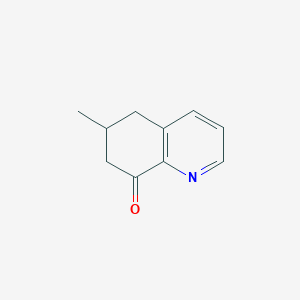

6-Methyl-6,7-dihydro-5H-quinolin-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

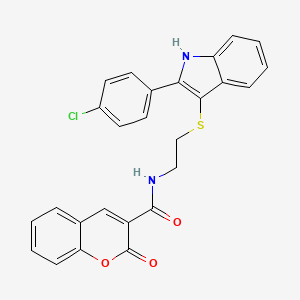

6-Methyl-6,7-dihydro-5H-quinolin-8-one is a synthetic intermediate . It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .

Molecular Structure Analysis

The molecular formula of 6-Methyl-6,7-dihydro-5H-quinolin-8-one is C9H9NO . The average mass is 147.174 Da and the monoisotopic mass is 147.068420 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-6,7-dihydro-5H-quinolin-8-one are not fully detailed in the search results. It is known to be a white to yellow to brown solid . The storage temperature is recommended to be at refrigerator conditions .Scientific Research Applications

Selective Estrogen Receptor Degraders (SERDs) for Cancer Treatment

6,7-Dihydro-5H-quinolin-8-one compounds have been used as Selective Estrogen Receptor Degraders (SERDs) for treating cancer . These compounds shut down the ERα signaling by removing ERα from the tumor cells . This strategy is used to counteract resistance to endocrine therapies in breast cancer treatment .

Synthesis of Tetrahydropyridoazepinones

6,7-Dihydro-5H-quinolin-8-one is a synthetic intermediate used in the synthesis of tetrahydropyridoazepinones . Tetrahydropyridoazepinones are a class of compounds that have shown anticancer activity .

Synthesis of Thiosemicarbazones

6,7-Dihydro-5H-quinolin-8-one is also used in the synthesis of thiosemicarbazones . Thiosemicarbazones are another class of compounds that have demonstrated anticancer activity .

Synthesis of Fluorinated bis(arylimino)-6,7-dihydro-5H-quinoline-cobalt Complexes

The condensation of 2-benzoyl-6,7-dihydro-5H-quinolin-8-one with an excess of the respective fluorinated aniline in the presence of cobalt (II) chloride has provided an effective one-flask synthesis of the 2- (phenyl (arylimino)methyl)-8-arylimino-6,7-dihydro-5H-quinoline-cobalt (II) chloride complexes .

Synthesis of 4-Hydroxy-2-quinolones

4-Hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities, are synthesized using 6,7-Dihydro-5H-quinolin-8-one . These compounds are valuable in drug research and development .

Synthesis of 6-Hydroxy-6-methyl-5,6-dihydro-8

6,7-Dihydro-5H-quinolin-8-one is used in the efficient synthesis of 6-hydroxy-6-methyl-5,6-dihydro-8 .

Safety and Hazards

properties

IUPAC Name |

6-methyl-6,7-dihydro-5H-quinolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOUAEOVKXZLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)

![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)

![6-(2-methoxyethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734837.png)

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2734839.png)

![3-[(Acetylamino)methyl]adamantane-1-carboxylic acid](/img/structure/B2734840.png)

![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)